molecular formula C15H19NO2S B7591748 3,4-dihydro-1H-isothiochromen-1-yl-(3-methylmorpholin-4-yl)methanone

3,4-dihydro-1H-isothiochromen-1-yl-(3-methylmorpholin-4-yl)methanone

Cat. No. B7591748
M. Wt: 277.4 g/mol
InChI Key: CASRWCZZAKRMKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dihydro-1H-isothiochromen-1-yl-(3-methylmorpholin-4-yl)methanone, also known as DIMM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 3,4-dihydro-1H-isothiochromen-1-yl-(3-methylmorpholin-4-yl)methanone is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways in the body. This inhibition can lead to a reduction in inflammation and cell proliferation, which may explain its anti-cancer and anti-inflammatory properties.
Biochemical and Physiological Effects:
Studies have shown that 3,4-dihydro-1H-isothiochromen-1-yl-(3-methylmorpholin-4-yl)methanone can have a variety of biochemical and physiological effects, including reducing inflammation, inhibiting cell proliferation, and inducing apoptosis (programmed cell death) in cancer cells. 3,4-dihydro-1H-isothiochromen-1-yl-(3-methylmorpholin-4-yl)methanone has also been shown to have antioxidant properties, which may protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3,4-dihydro-1H-isothiochromen-1-yl-(3-methylmorpholin-4-yl)methanone in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. Additionally, 3,4-dihydro-1H-isothiochromen-1-yl-(3-methylmorpholin-4-yl)methanone has been shown to be stable under various conditions, making it a useful tool for studying its effects on biological systems. However, one limitation of using 3,4-dihydro-1H-isothiochromen-1-yl-(3-methylmorpholin-4-yl)methanone in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 3,4-dihydro-1H-isothiochromen-1-yl-(3-methylmorpholin-4-yl)methanone, including:
1. Further studies on the mechanism of action of 3,4-dihydro-1H-isothiochromen-1-yl-(3-methylmorpholin-4-yl)methanone, which may lead to the development of new drugs targeting specific enzymes and signaling pathways.
2. Exploration of the potential applications of 3,4-dihydro-1H-isothiochromen-1-yl-(3-methylmorpholin-4-yl)methanone in materials science, including the synthesis of new polymers and nanoparticles.
3. Investigation of the potential environmental impact of 3,4-dihydro-1H-isothiochromen-1-yl-(3-methylmorpholin-4-yl)methanone, including its persistence and toxicity in water sources.
4. Development of new methods for synthesizing 3,4-dihydro-1H-isothiochromen-1-yl-(3-methylmorpholin-4-yl)methanone, which may improve its efficiency and yield.
5. Exploration of the potential use of 3,4-dihydro-1H-isothiochromen-1-yl-(3-methylmorpholin-4-yl)methanone in combination with other drugs or therapies for the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of 3,4-dihydro-1H-isothiochromen-1-yl-(3-methylmorpholin-4-yl)methanone involves the reaction of 3-methylmorpholine-4-carbaldehyde with 2-thiophenecarboxaldehyde in the presence of a base such as sodium hydride. The resulting compound is then reacted with N-methylmorpholine to form the final product.

Scientific Research Applications

3,4-dihydro-1H-isothiochromen-1-yl-(3-methylmorpholin-4-yl)methanone has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 3,4-dihydro-1H-isothiochromen-1-yl-(3-methylmorpholin-4-yl)methanone has been shown to have anti-cancer and anti-inflammatory properties, making it a potential candidate for the development of new drugs. In materials science, 3,4-dihydro-1H-isothiochromen-1-yl-(3-methylmorpholin-4-yl)methanone has been used as a precursor for the synthesis of various materials, including polymers and nanoparticles. In environmental science, 3,4-dihydro-1H-isothiochromen-1-yl-(3-methylmorpholin-4-yl)methanone has been studied as a potential pollutant in water sources.

properties

IUPAC Name

3,4-dihydro-1H-isothiochromen-1-yl-(3-methylmorpholin-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2S/c1-11-10-18-8-7-16(11)15(17)14-13-5-3-2-4-12(13)6-9-19-14/h2-5,11,14H,6-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CASRWCZZAKRMKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1C(=O)C2C3=CC=CC=C3CCS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dihydro-1H-isothiochromen-1-yl-(3-methylmorpholin-4-yl)methanone

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